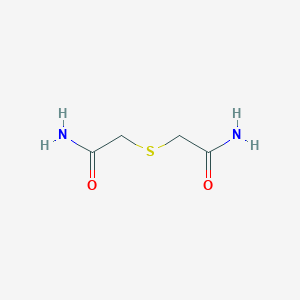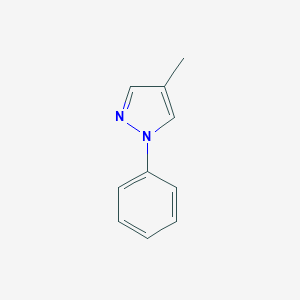
1-Phenyl-4-methylpyrazole
Descripción general
Descripción
Synthesis Analysis
1-Phenyl-4-methylpyrazole can be synthesized through various chemical reactions. One method involves the reaction of 1-phenyl-4-vinylpyrazole with methyl propiolate and N-phenylmaleimide to give Diels-Alder adducts, showcasing the compound's reactivity in cycloaddition reactions (Simón & Arques, 1986). Additionally, the regioselective synthesis of related compounds demonstrates the chemical versatility and potential synthetic pathways leading to the 1-phenyl-4-methylpyrazole structure (Aggarwal et al., 2006).
Molecular Structure Analysis
The molecular structure of 1-phenyl-4-methylpyrazole and its derivatives has been studied extensively. For instance, the phototransposition chemistry and experimental studies provide insight into the molecular behavior and electronic properties of these compounds (Pavlik et al., 1993). These studies highlight the π,π* character of the S1 and T1 states, which is significant for understanding the compound's photophysical properties.
Chemical Reactions and Properties
1-Phenyl-4-methylpyrazole participates in various chemical reactions, illustrating its chemical properties and reactivity. For example, it reacts with diethyl azodicarboxylate to form dihydro-oxadiazines, highlighting its reactivity toward cycloaddition reactions (Jones et al., 1984). The compound also exhibits photochromic properties in the solid state, which are of interest for materials science applications (Guo et al., 2009).
Physical Properties Analysis
The physical properties of 1-phenyl-4-methylpyrazole can be deduced from studies focusing on similar compounds. Spectroscopic analysis, such as FT-IR, FT-Raman, and NMR, offers insights into the vibrational and electronic aspects of these molecules, helping to understand their stability, bonding, and interaction with light (Carthigayan et al., 2015).
Aplicaciones Científicas De Investigación
Alcohol Metabolism and Alcoholism Treatment : 4-Methylpyrazole, a derivative of 1-Phenyl-4-methylpyrazole, has been explored for its potential in human alcohol research. It acts as a selective inhibitor of alcohol dehydrogenase (ADH) and has shown effects on various parameters of alcohol metabolism during intoxication. This includes a decrease in the ethanol elimination rate and a partial inhibition of the alcohol-induced increase in plasma acetate (Sarkola et al., 2002).
Acute Treatment of Disulfiram-Alcohol Reactions : The effectiveness of 4-Methylpyrazole in rapidly abolishing acetaldehyde accumulation following alcohol ingestion in individuals pretreated with disulfiram (Antabuse) analogs has been demonstrated. It also attenuates symptoms like facial flushing and tachycardia, suggesting its utility in treating severe disulfiram-alcohol reactions (Lindros et al., 1981).
Photochemical Properties and Reactions : Photophysical and photochemical properties of 1-Phenylpyrazole and its methyl-substituted derivatives have been investigated, revealing that these compounds undergo phototransposition via a P4 permutation pathway. This process involves N-N bond cleavage, a 1,2-shift, and cyclization to form 1-phenylimidazole products (Pavlik et al., 1993).
Metabolism Studies : Metabolism of 4-Methylpyrazole in mice has been studied, revealing several metabolites including 4-hydroxymethylpyrazole, 4-carboxypyrazole, and 4-methylpyrazole-N-glucosiduronic acid. This contributes to understanding the metabolic pathways and potential applications of pyrazole compounds (Murphy & Watkins, 1972).
Treatment of Methanol Poisoning : 4-Methylpyrazole has been studied for its potential as a treatment for methanol poisoning. Its low toxicity and strong inhibition of alcohol oxidation make it a valuable tool for experimental studies of alcohol metabolism and potential clinical use (Blomstrand et al., 1979).
Corrosion Inhibition : Bipyrazole compounds, including derivatives of 1-Phenyl-4-methylpyrazole, have been investigated for their inhibitory effect on the corrosion of pure iron in acidic media. They have been found to be efficient inhibitors, suggesting applications in materials science and engineering (Chetouani et al., 2005).
Direcciones Futuras
The future directions for the study of 1-Phenyl-4-methylpyrazole could involve further exploration of its synthesis methods, chemical reactivity, and potential biological activities. Given the wide range of activities exhibited by pyrazole derivatives, 1-Phenyl-4-methylpyrazole could be a promising scaffold for the development of new therapeutic agents .
Propiedades
IUPAC Name |
4-methyl-1-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-9-7-11-12(8-9)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHPAHRITFHGGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401417 | |
| Record name | 1-PHENYL-4-METHYLPYRAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-4-methylpyrazole | |
CAS RN |
14766-43-9 | |
| Record name | 1-PHENYL-4-METHYLPYRAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



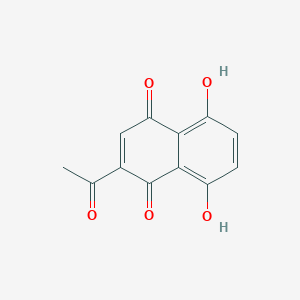

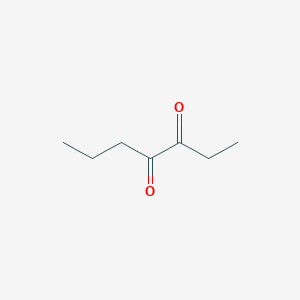
![(1aS)-2beta,7beta-Methano-1aalpha,2,7,7aalpha-tetrahydronaphtho[2,3-b]oxirene](/img/structure/B89302.png)
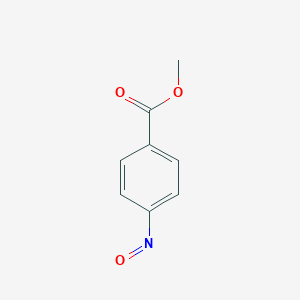

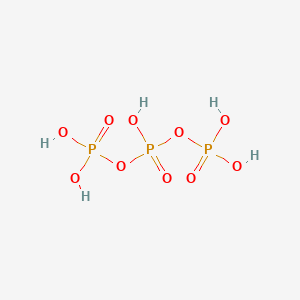
![disodium 3-ethyl 4,5-dihydro-5-oxo-4-[(4-sulphonato-1-naphthyl)azo]-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate](/img/structure/B89309.png)
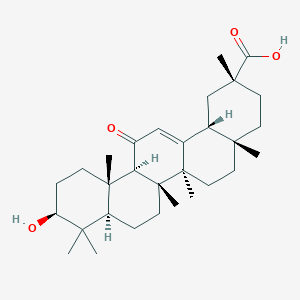

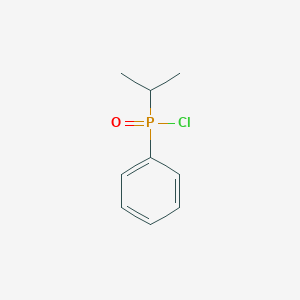
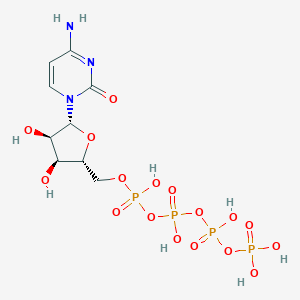
![2-Phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B89319.png)
